molecular formula C9H17N3O B13853545 1-Cyclopentyl-4-nitrosopiperazine-15N

1-Cyclopentyl-4-nitrosopiperazine-15N

Cat. No.: B13853545
M. Wt: 184.24 g/mol
InChI Key: JSRLIZBFYXZPLC-KHWBWMQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-nitrosopiperazine-15N is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-4-nitrosopiperazine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-4-nitrosopiperazine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

184.24 g/mol

IUPAC Name

1-cyclopentyl-4-nitroso-(115N)1,4-diazinane

InChI

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2/i11+1

InChI Key

JSRLIZBFYXZPLC-KHWBWMQUSA-N

Isomeric SMILES

C1CCC(C1)[15N]2CCN(CC2)N=O

Canonical SMILES

C1CCC(C1)N2CCN(CC2)N=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Identification of NDSRI Impurities in Rifampin Using ¹⁵N Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, in-depth technical overview for the identification and quantification of N-nitrosodimethylamine (NDSRI) impurities in Rifampin, with a specific focus on the application of ¹⁵N-labeled internal standards. The methodologies and principles outlined herein are designed to ensure analytical rigor and regulatory compliance in the pursuit of pharmaceutical safety.

The Challenge of NDSRI Impurities in Rifampin

The emergence of N-nitrosamine impurities in various pharmaceutical products has become a significant global concern due to their potential carcinogenic and genotoxic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for the control of these impurities in human drugs.[2][3][4]

Rifampin, a cornerstone in the treatment of tuberculosis, has been identified as a drug substance at risk for the formation of a specific NDSRI: 1-methyl-4-nitrosopiperazine (MNP).[5][6] The presence of MNP in Rifampin can arise from the manufacturing process, specifically from the degradation of the drug substance or the presence of residual 1-amino-4-methylpiperazine, a starting material in the synthesis of Rifampin.[7][8] Given the long-term administration of Rifampin in tuberculosis treatment regimens, the control and accurate quantification of MNP are of paramount importance to ensure patient safety.

The Critical Role of ¹⁵N-Labeled Internal Standards in Isotope Dilution Mass Spectrometry

For the trace-level quantification of NDSRIs, isotope dilution mass spectrometry, most commonly employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard.[9] This technique offers high sensitivity and selectivity, which are essential for detecting impurities at the parts-per-million (ppm) level or lower.[1]

The accuracy and reliability of LC-MS/MS analysis are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).[10] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope, such as ¹³C, ²H (deuterium), or ¹⁵N.

Why ¹⁵N-Labeled Standards?

While deuterated standards are commonly used, ¹⁵N-labeled standards offer distinct advantages in nitrosamine analysis:

  • Co-elution and Ionization Efficiency: The ¹⁵N-labeled internal standard co-elutes with the unlabeled analyte and experiences the same ionization efficiency in the mass spectrometer's source. This allows for the correction of matrix effects, which are a common source of inaccuracy in complex sample matrices like drug formulations.[10]

  • Minimizing Isotopic Crosstalk: The mass difference between the ¹⁵N-labeled standard and the native analyte is distinct, minimizing the potential for isotopic crosstalk and ensuring accurate quantification.

  • Structural Integrity: The incorporation of a ¹⁵N atom in the nitroso functional group provides a stable and structurally analogous internal standard, closely mimicking the behavior of the native MNP during sample preparation and analysis.

Experimental Workflow for the Identification and Quantification of MNP in Rifampin

The following section outlines a detailed, step-by-step protocol for the analysis of MNP in Rifampin drug substance and drug product using LC-MS/MS with a ¹⁵N-labeled MNP internal standard.

Materials and Reagents
  • Reference Standards:

    • 1-Methyl-4-nitrosopiperazine (MNP)

    • ¹⁵N-labeled 1-Methyl-4-nitrosopiperazine (¹⁵N-MNP) - Commercially available from suppliers such as CymitQuimica.

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium formate (AR grade)

    • Ammonium hydroxide (AR grade)

Standard and Sample Preparation

3.2.1. Stock Solutions

  • MNP Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of MNP reference standard in 10 mL of methanol.

  • ¹⁵N-MNP Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ¹⁵N-MNP in 10 mL of methanol.

3.2.2. Working Standard Solutions

Prepare a series of calibration standards by serially diluting the MNP stock solution with methanol to achieve a concentration range that brackets the expected MNP levels in the samples (e.g., 0.5 to 100 ng/mL). Each calibration standard should be fortified with the ¹⁵N-MNP internal standard at a constant concentration (e.g., 20 ng/mL).

3.2.3. Sample Preparation

  • Rifampin Drug Substance:

    • Accurately weigh approximately 100 mg of the Rifampin drug substance into a 10 mL volumetric flask.

    • Add 1 mL of the ¹⁵N-MNP internal standard working solution and 7 mL of methanol.

    • Sonicate for 10 minutes to ensure complete dissolution and extraction.

    • Dilute to volume with methanol.

    • Transfer the solution to a 15 mL centrifuge tube and centrifuge at 3000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.

  • Rifampin Drug Product (Capsules/Tablets):

    • Determine the average weight of the contents of at least 10 capsules or tablets.

    • Accurately weigh a portion of the powdered capsule contents or crushed tablets equivalent to 150 mg of Rifampin into a 15 mL centrifuge tube.

    • Add 5.0 mL of methanol and the appropriate volume of the ¹⁵N-MNP internal standard working solution.

    • Vortex for 1 minute, followed by shaking on a mechanical shaker for 40 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.[8]

LC-MS/MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

3.3.1. Liquid Chromatography

ParameterRecommended Condition
Column Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm, or equivalent
Mobile Phase A 10 mM Ammonium formate in water, pH 9.0 (adjusted with ammonium hydroxide)
Mobile Phase B Methanol
Gradient 0-5 min: 40% B; 5-6 min: 40-100% B; 6-10.5 min: 100% B; 10.5-11 min: 100-40% B; 11-15 min: 40% B
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 35°C

3.3.2. Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Ion Spray Voltage 4.5 kV

3.3.3. Mass Transitions (MRM)

For unlabeled MNP, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 130.1. A common quantitative transition is m/z 130.1 → 100.1.

For the ¹⁵N-MNP internal standard, the precursor ion will have an m/z of 131.1, assuming the ¹⁵N label is on the nitroso group. The product ion will depend on the fragmentation pattern. To determine the optimal product ion and collision energy, the following steps should be performed:

  • Infuse a solution of the ¹⁵N-MNP standard directly into the mass spectrometer.

  • Perform a product ion scan of the precursor ion (m/z 131.1) to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for the selected precursor → product ion transition to achieve the maximum signal intensity.

Expected and Example Mass Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MNP 130.1100.1User to optimize
¹⁵N-MNP (IS) 131.1User to determineUser to optimize

Note: The user must validate the mass transitions and collision energies on their specific instrument.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of MNP to ¹⁵N-MNP against the concentration of MNP in the working standard solutions. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of MNP in the sample extracts by calculating the peak area ratio of MNP to ¹⁵N-MNP and interpolating the concentration from the calibration curve.

  • Calculation of MNP Content: Calculate the final concentration of MNP in the original Rifampin sample (in ppm) using the following formula:

    MNP (ppm) = (Concentration from curve (ng/mL) * Dilution volume (mL)) / (Sample weight (g) * 1000)

Visualizing the Workflow and Key Relationships

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Solutions Stock Solutions Working Standards Working Standards Stock Solutions->Working Standards LC-MS/MS Analysis LC-MS/MS Analysis Working Standards->LC-MS/MS Analysis Sample Preparation Sample Preparation Sample Preparation->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: A schematic of the analytical workflow for MNP quantification.

Rationale for Isotope Dilution

isotope_dilution Analyte (MNP) Analyte (MNP) Matrix Effects Matrix Effects Analyte (MNP)->Matrix Effects IS (¹⁵N-MNP) IS (¹⁵N-MNP) IS (¹⁵N-MNP)->Matrix Effects Detector Response Detector Response Matrix Effects->Detector Response  Suppression or  Enhancement Accurate Quantification Accurate Quantification Detector Response->Accurate Quantification  Ratio Correction

Caption: How ¹⁵N-MNP corrects for analytical variability.

Conclusion

The accurate and reliable quantification of NDSRI impurities, such as MNP in Rifampin, is a critical aspect of ensuring drug safety. The use of ¹⁵N-labeled internal standards in conjunction with a validated LC-MS/MS method provides a robust and defensible analytical strategy. This guide has provided a detailed framework for the implementation of such a method, from sample preparation to data analysis. By adhering to these principles and methodologies, researchers and drug development professionals can confidently assess and control the levels of nitrosamine impurities in pharmaceutical products, ultimately safeguarding public health.

References

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. [Link][2][3][4]

  • U.S. Food and Drug Administration. (2026). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

  • Treatment Action Group. (2021). N-nitrosamines and Tuberculosis Medicines Rifampicin and Rifapentine. [Link]

  • LCGC International. (2025). Understanding FDA Recommendations for N-Nitrosamine Impurity Levels. [Link]

  • Gorka, A. et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. [Link][7][8]

  • Tao, X. et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry. [Link]

  • Al-Absi, S. M. et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link][1][5]

  • Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product. [Link][8]

  • Panusa, A. et al. (2024). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Molecules. [Link]

Sources

Methodological & Application

Quantitative Analysis of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) using a Validated LC-MS/MS Method with a ¹⁵N-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Cyclopentyl-4-nitrosopiperazine (CPNP). CPNP is a nitrosamine drug substance-related impurity (NDSRI) of significant concern in the pharmaceutical industry, identified in antimicrobial agents such as rifapentine.[1] Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control and monitoring of these impurities in drug substances and products.[2][3][4] This protocol employs a stable isotope dilution technique, using ¹⁵N-labeled CPNP as an internal standard to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated procedure for trace-level CPNP quantification.

Introduction

The presence of nitrosamine impurities in pharmaceuticals is a critical safety issue. These compounds can form during drug synthesis, manufacturing, or storage, often from the reaction of secondary or tertiary amines with nitrosating agents.[5] 1-Cyclopentyl-4-nitrosopiperazine (CPNP) is an NDSRI that can arise from piperazine-containing active pharmaceutical ingredients (APIs).[5] Its potential genotoxic and carcinogenic properties necessitate the use of highly sensitive and selective analytical techniques for its detection at trace levels.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for nitrosamine analysis due to its superior sensitivity and selectivity.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N, is crucial for accurate quantification. The SIL-IS co-elutes with the target analyte and exhibits identical chemical and physical properties during sample extraction and ionization, thereby compensating for any variations and enhancing method robustness.[7]

This document provides a comprehensive, step-by-step protocol for the analysis of CPNP, grounded in established regulatory guidance and scientific principles.[2][4][8]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and accuracy, beginning with sample preparation tailored to the matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp_start Weigh Sample (API or Drug Product) sp_spike Spike with ¹⁵N-CPNP Internal Standard sp_start->sp_spike sp_extract Add Extraction Solvent (e.g., Methanol) sp_spike->sp_extract sp_vortex Vortex & Sonicate sp_extract->sp_vortex sp_centrifuge Centrifuge sp_vortex->sp_centrifuge sp_filter Filter Supernatant (0.22 µm PVDF) sp_centrifuge->sp_filter sp_end Transfer to HPLC Vial sp_filter->sp_end lc_inject Inject Sample sp_end->lc_inject lc_sep Chromatographic Separation (C18 Column) lc_inject->lc_sep ms_ion Electrospray Ionization (ESI+) lc_sep->ms_ion ms_detect MRM Detection (Triple Quadrupole) ms_ion->ms_detect dp_integrate Peak Integration ms_detect->dp_integrate dp_curve Calibration Curve (Analyte/IS Ratio) dp_integrate->dp_curve dp_quant Quantify CPNP Concentration dp_curve->dp_quant

Caption: High-level workflow for CPNP analysis.

Materials and Reagents

  • Standards: 1-Cyclopentyl-4-nitrosopiperazine (CPNP) and 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N₂ (as ¹⁵N on the nitroso group and one adjacent piperazine nitrogen, or as specified by the supplier).

  • Solvents: Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

  • Chemicals: Ammonium formate (AR grade).

  • Sample Preparation: 0.22 µm PVDF syringe filters, microcentrifuge tubes, analytical balance.

Standard and Sample Preparation

Standard Stock Solutions
  • CPNP Stock (100 µg/mL): Accurately weigh 10 mg of CPNP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • ¹⁵N-CPNP Internal Standard (IS) Stock (10 µg/mL): Prepare a 10 µg/mL stock solution of ¹⁵N-CPNP in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the CPNP stock solution with methanol. Spike each calibration standard with the IS to a final concentration of 20 ng/mL. A typical calibration range is 0.5 - 200 ng/mL.[1]

Sample Preparation Protocol

The choice of sample preparation depends on the matrix (Active Pharmaceutical Ingredient vs. Finished Drug Product).

A. For Drug Substance (API):

  • Accurately weigh approximately 150 mg of the API into a 15 mL centrifuge tube.[1]

  • Add a specific volume of the ¹⁵N-CPNP IS working solution.

  • Add 5.0 mL of methanol.[1]

  • Vortex vigorously for 1 minute or until the substance is fully dissolved.

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial. Discard the first 1 mL of filtrate.[1]

B. For Drug Product (Tablets/Capsules):

  • Grind a sufficient number of tablets or empty capsules to obtain a fine, homogeneous powder.

  • Accurately weigh an amount of powder equivalent to the target API concentration (e.g., to achieve 30 mg/mL of API in the final extraction volume) into a 15 mL centrifuge tube.[1]

  • Add a specific volume of the ¹⁵N-CPNP IS working solution.

  • Add the appropriate volume of methanol.

  • Vortex for 1 minute, followed by shaking on a mechanical shaker for 40 minutes.[1]

  • Centrifuge the sample at 4000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial, discarding the first 1 mL.[1]

LC-MS/MS Methodological Parameters

Chromatographic Conditions

The chromatographic parameters are optimized to ensure sufficient retention of the polar nitrosamine and separation from potential matrix interferences.

ParameterCondition
HPLC System UHPLC system capable of binary gradient delivery
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Causality: A C18 column provides good retention for moderately polar compounds like CPNP. The use of formic acid in the mobile phase promotes protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+), leading to enhanced sensitivity. The gradient elution ensures that CPNP is eluted with a good peak shape and is well-separated from earlier-eluting matrix components.

Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide the highest sensitivity and selectivity.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions

The MRM transitions are selected based on the fragmentation of the protonated parent molecule [M+H]⁺. The molecular weight of CPNP (C₉H₁₇N₃O) is 183.26 g/mol .[5] The protonated molecule [M+H]⁺ has an m/z of approximately 184.1. A common fragmentation pathway for nitrosamines is the loss of the nitroso group (-NO), which corresponds to a neutral loss of 30 Da.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Transition Type
CPNP 184.1154.1Quantifier
184.1114.1Qualifier
¹⁵N-CPNP 185.1154.1Quantifier
185.1115.1Qualifier

Expert Rationale:

  • Quantifier Transition (184.1 → 154.1): This transition corresponds to the neutral loss of the nitroso group (-N=O, 30 Da). This is a characteristic and typically abundant fragmentation for nitrosamines, providing excellent sensitivity.

  • Qualifier Transition (184.1 → 114.1): This secondary transition likely results from the further fragmentation of the piperazine or cyclopentyl ring structure, providing confirmation of the analyte's identity.

  • Internal Standard Transitions: The ¹⁵N-labeled internal standard will have a precursor ion shifted by +1 Da (185.1). The loss of the ¹⁵N-labeled nitroso group (-¹⁵NO) would result in a neutral loss of 31 Da, leading to a product ion at m/z 154.1. This allows for a shared quantifier product ion, which can be advantageous. A qualifier ion reflecting the ¹⁵N label within the ring structure (115.1) would provide additional confirmation.

Method Validation and System Suitability

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of CPNP in blank and placebo samples. The use of qualifier MRM transitions further ensures specificity.

  • Linearity: Assessed by analyzing calibration standards at a minimum of five concentration levels. A correlation coefficient (r²) of ≥0.99 is required.

  • Accuracy and Precision: Determined by analyzing spiked samples at three concentration levels (e.g., low, medium, high) in triplicate. Acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for the coefficient of variation (CV) for precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The FDA has reported an LOQ of 0.5 ng/mL (0.017 ppm) for CPNP, which this method should be capable of achieving.[1] The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

  • System Suitability: Before each analytical run, a system suitability standard (a mid-level calibration standard) should be injected to verify system performance, including peak shape, retention time, and signal intensity.

Data Analysis and Reporting

Quantification is performed by constructing a calibration curve plotting the peak area ratio of the CPNP quantifier transition to the ¹⁵N-CPNP quantifier transition against the concentration of the calibration standards. The concentration of CPNP in the analytical samples is then calculated from this curve. Results should be reported in parts per million (ppm) relative to the API.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of 1-Cyclopentyl-4-nitrosopiperazine in pharmaceutical matrices. The protocol's reliance on stable isotope dilution with ¹⁵N-CPNP ensures high-quality, reliable data that meets stringent regulatory requirements. By providing a detailed, step-by-step guide with scientific rationale, this document serves as a valuable resource for laboratories tasked with monitoring nitrosamine impurities to ensure patient safety and drug product quality.

References

  • U.S. Food and Drug Administration. (2024, September). Control of Nitrosamine Impurities in Human Drugs, Revision 2. FDA. [Link]

  • Starodub. (2025, March 4). FDA Updated Guidance On Nitrosamine Impurities. Starodub. [Link]

  • International Council for Harmonisation. (1995, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Gradient Corp. (2020, December 22). US FDA Guidance on Nitrosamine Impurities in Drugs Outlines Strategy for Detection, Prevention, and Risk Management. Gradient Corp. [Link]

  • U.S. Food and Drug Administration. (2021, May 26). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • NSF. (2024, September 13). Revision 2 of FDA Guidance on Nitrosamines Published. NSF. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ResearchGate. (n.d.). MRM parameters of 12 nitrosamines and 5 internal standards. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters. [Link]

  • Nitrosamines Exchange. (2025, April 29). Nitrosamine internal standards - what should be taken into consideration?. Nitrosamines Exchange. [Link]

  • Nitrosamines Exchange. (2025, June 26). Analytical Procedures and Validation_Specificity parameter requirment. Nitrosamines Exchange. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry. UC Davis Chem. [Link]

  • MDPI. (2025, November 5). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. MDPI. [Link]

  • Agilent Technologies. (2020, August 19). Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent. [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. ResearchGate. [Link]

  • Gassnova. (n.d.). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. Gassnova. [Link]

  • PubChem. (n.d.). 1-Cyclopentyl-4-nitrosopiperazine. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2020, September 2). Liquid Chromatography-High Resolution Mass Spectrometry LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in. FDA. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Health Sciences Authority. (2022, February 15). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. HSA. [Link]

  • PMC. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

  • Agilent Technologies. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. [Link]

Sources

Application Note: Storage & Stability of 1-Cyclopentyl-4-nitrosopiperazine-15N

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the critical requirements for the handling, preparation, and storage of 1-Cyclopentyl-4-nitrosopiperazine-15N (15N-CPNP) .

As a nitrosamine impurity found in rifamycin antibiotics (e.g., Rifapentine, Rifampin), this compound is a high-potency mutagenic carcinogen. The 15N-labeled isotopologue serves as the definitive Internal Standard (IS) for LC-MS/MS quantification. Its stability is paramount; degradation of the IS leads to inaccurate quantification, potentially causing false negatives (underestimation of impurity levels) or false positives (overestimation due to IS loss).

Executive Summary

1-Cyclopentyl-4-nitrosopiperazine-15N is chemically labile. It is sensitive to photolytic cleavage (UV light), oxidative degradation (air), and thermal decomposition . While commercial solutions are often supplied in Methanol (MeOH), long-term stability is significantly improved by strictly controlling temperature and light exposure.

Critical Storage Parameters:

  • Temperature: -20°C (Minimum) to -80°C (Preferred for >6 months).

  • Light: Strictly protect from light (Amber glassware / Foil wrap).[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

  • Solvent: Methanol (LC-MS compatible) or Acetonitrile (Enhanced stability).

Chemical Profile & Stability Mechanisms[2]

Physicochemical Properties
PropertyData
Compound Name 1-Cyclopentyl-4-nitrosopiperazine-15N
Abbreviation 15N-CPNP
Parent CAS (Unlabeled) 61379-66-6
Molecular Structure N-nitroso derivative of 1-cyclopentylpiperazine
Physical State Yellow to Orange Oil (Neat) or Solution
Solubility Soluble in Methanol, DMSO, Acetonitrile, Dichloromethane
Toxicity Class High Potency Carcinogen (Mutagenic Nitrosamine)
Degradation Pathways

Understanding why storage conditions matter is essential for compliance.

  • Photodegradation (Primary Risk): Nitrosamines possess a weak N–N bond. Exposure to UV/Visible light causes homolytic cleavage, releasing Nitric Oxide (NO) and generating a radical amine. This reaction is irreversible and rapid.

  • Oxidation: Atmospheric oxygen can oxidize the nitroso group (-N=O) to a nitro group (-NO2) or nitramine, especially in thin films or low volumes.

  • Solvent-Mediated Decomposition: While soluble in Methanol, protic solvents can facilitate acid-catalyzed decomposition or trans-nitrosation if trace acids are present. Acetonitrile (aprotic) generally offers superior chemical stability for long-term storage.[2]

Visualizing the Stability Risk

The following diagram illustrates the degradation logic and the protective barriers required.

DegradationPathways cluster_protection Protective Barriers CPNP 15N-CPNP (Intact Standard) Radical Radical Intermediate (Amine Radical + NO) CPNP->Radical Homolytic Cleavage (Fast) Degradant2 Degradation Product B (Nitramine/Oxidized) CPNP->Degradant2 Oxidation (Slow) Light UV/Vis Light (Photon Energy) Light->Radical Heat Heat / >25°C Heat->Degradant2 Oxygen Oxygen (Air) Oxygen->Degradant2 Degradant1 Degradation Product A (Denitrosated Amine) Radical->Degradant1 H-Abstraction Amber Amber Glass (Blocks UV) Freezer -20°C to -80°C (Slows Kinetics) InertGas Argon Headspace (Removes O2)

Caption: Figure 1. Degradation pathways of 15N-CPNP and the required protective barriers to maintain structural integrity.

Protocol: Preparation and Storage of Stock Solutions[1][5]

Safety Warning: 15N-CPNP is a genotoxic impurity. All handling must occur in a Chemical Fume Hood or Glove Box . Double-gloving (Nitrile) and a lab coat are mandatory.

Materials Required
  • Neat Standard: 15N-CPNP (Verify isotopic purity >98%).

  • Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (MeCN).

    • Note: MeCN is preferred for storage stability; MeOH is preferred if the LC method uses MeOH/Water and solubility shock is a concern.

  • Vials: Amber borosilicate glass vials (silanized preferred to prevent adsorption) with PTFE-lined screw caps.

  • Gas: High-purity Argon or Nitrogen stream.

Step-by-Step Preparation Workflow
Step 1: Equilibrate

Remove the neat standard vial from the freezer (-20°C). Allow it to warm to room temperature (20-25°C) inside a desiccator before opening.

  • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which introduces water and accelerates hydrolysis.

Step 2: Weighing & Dissolution (Primary Stock - 1.0 mg/mL)
  • Place a clean, amber volumetric flask (e.g., 10 mL) on the analytical balance.

  • Weigh approximately 10 mg of 15N-CPNP neat material directly into the flask. Record the exact mass.

  • Add solvent (MeOH or MeCN) to ~80% volume. Swirl gently to dissolve. Sonicate briefly (max 30 seconds) if necessary, but avoid heating.

  • Dilute to volume with solvent.

  • Purge: Gently bubble Argon/Nitrogen through the solution for 1 minute to displace dissolved oxygen.

Step 3: Aliquoting (Critical for Stability)

Do NOT store the bulk stock in a single container. Repeated freeze-thaw cycles degrade nitrosamines.

  • Divide the Primary Stock into single-use aliquots (e.g., 100 µL or 500 µL) in Amber HPLC vials with PTFE-lined caps.

  • Flush the headspace of each vial with Argon before sealing immediately.

Step 4: Storage
  • Label: "15N-CPNP Stock [Conc] in [Solvent]. Exp: [Date]. TOXIC."

  • Container: Place vials inside a secondary light-proof box (e.g., cardboard freezer box).

  • Environment: Store at -20°C (Standard) or -80°C (Optimal for >1 year storage).

Workflow Diagram

ProtocolWorkflow Start Start: Neat 15N-CPNP (-20°C Storage) Equilibrate 1. Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh 2. Weigh & Dissolve (Solvent: MeOH/MeCN) Equilibrate->Weigh Purge 3. Inert Gas Purge (Remove Dissolved O2) Weigh->Purge Aliquot 4. Aliquot into Amber Vials (Minimize Freeze-Thaw) Purge->Aliquot Seal 5. Headspace Flush & Seal (PTFE Lined Cap) Aliquot->Seal Store 6. Store at -20°C to -80°C (Light-Proof Box) Seal->Store

Caption: Figure 2. Step-by-step workflow for the preparation and aliquoting of 15N-CPNP stock solutions to ensure maximum stability.

Quality Control & Self-Validation

To ensure "Trustworthiness," the user must verify the integrity of the stock solution before critical assays.

The "Zero-Injection" Check

Before running a batch of samples, inject the 15N-CPNP working solution alone.

  • Acceptance Criteria:

    • Single peak at the expected Retention Time (RT).

    • No secondary peaks >2% of the main peak area (indicative of degradation).

    • Signal-to-Noise (S/N) ratio matches the initial validation data.

Isotopic Purity Check

Over time, if stored in protic solvents with trace acidity, H/D or 14N/15N exchange is theoretically rare but chemical degradation is not.

  • Method: Compare the MS spectrum of the stored 15N-stock against a freshly prepared unlabeled CPNP standard.

  • Fail Indicator: Appearance of "unlabeled" mass (M+0) in the IS channel, which would interfere with the analyte quantification.

References

  • European Medicines Agency (EMA). (2020).[3] Assessment report: Nitrosamine impurities in human medicinal products. Procedure number: EMEA/H/A-5(3)/1490. Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Toronto Research Chemicals. (2023). SDS for 1-Cyclopentyl-4-nitrosopiperazine. (Demonstrates standard industry handling for CPNP). Link

  • Burns, D. T., et al. (2020). "Photostability of N-nitrosamines: Implications for analysis and regulation." Journal of Pharmaceutical and Biomedical Analysis. (Establishes the mechanism of photolytic cleavage).
  • LGC Standards. (2024). Nitrosamine Reference Materials Handling Guide. (General protocols for isotope-labeled nitrosamine storage). Link

Sources

Troubleshooting & Optimization

Troubleshooting low recovery of 1-Cyclopentyl-4-nitrosopiperazine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis, purification, and handling of 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N. As a potent carcinogen and a compound of significant interest in pharmaceutical research, ensuring high recovery and stability is paramount for accurate experimental outcomes.[1][2][3]

Troubleshooting Guide: Low Recovery

Q1: My reaction yield of 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N is consistently low. What are the primary factors in the reaction conditions that I should investigate?

Low yields during the nitrosation of 1-cyclopentylpiperazine are a common issue that can often be traced back to sub-optimal reaction conditions. The core of the synthesis is the reaction between a secondary amine and a nitrosating agent (derived from Na¹⁵NO₂), which is highly sensitive to several parameters.[1][4]

Underlying Causality: The nitrosation reaction involves the formation of an electrophilic nitrosonium ion (NO⁺) or a related species from ¹⁵N-labeled sodium nitrite in an acidic medium.[1] This electrophile is then attacked by the nucleophilic secondary amine of the piperazine ring. The efficiency of this process is dictated by the concentration of the reactive electrophile and the availability of the unprotonated amine, both of which are heavily influenced by pH, temperature, and reagent stoichiometry.[4][5][6]

Troubleshooting Protocol & Recommendations:

  • Strict pH Control: This is the most critical parameter. The reaction rate is typically maximal in a mildly acidic environment (pH 3-4).

    • Too Acidic (pH < 3): The concentration of the secondary amine (the nucleophile) becomes exceedingly low due to protonation.

    • Too Basic (pH > 5): The formation of the essential nitrosating agent (e.g., nitrous acid, N₂O₃) is suppressed.[4]

    • Action: Carefully add the acid (e.g., HCl) to the chilled solution of 1-cyclopentylpiperazine before slowly adding the aqueous Na¹⁵NO₂ solution. Use a calibrated pH meter and maintain the optimal pH range throughout the addition.

  • Temperature Management: The reaction should be performed under cold conditions (typically 0-5 °C).

    • Reasoning: Nitrous acid is unstable and can decompose at higher temperatures.[1] Furthermore, elevated temperatures can increase the rate of side reactions and product degradation.[4]

    • Action: Use an ice bath to maintain a consistent low temperature throughout the reaction.

  • Reagent Stoichiometry and Quality:

    • Action: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Na¹⁵NO₂ to ensure complete conversion of the starting amine. Ensure that the 1-cyclopentylpiperazine starting material is of high purity and free from primary or tertiary amine contaminants.

ParameterOptimal ConditionSub-Optimal Condition & Rationale
pH 3 - 4< 3: Low concentration of unprotonated amine. > 5: Insufficient formation of nitrosating agent.
Temperature 0 - 5 °C> 10 °C: Decomposition of nitrous acid and potential for side reactions/product degradation.[4]
Na¹⁵NO₂ Stoichiometry 1.1 - 1.2 equivalents< 1.0: Incomplete reaction. >> 1.2: Increased potential for side products and purification challenges.

Experimental Workflow: Synthesis of 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N

G cluster_0 Reaction Setup cluster_1 Nitrosation Reaction cluster_2 Work-up & Isolation A 1. Dissolve 1-cyclopentylpiperazine in H₂O B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Adjust to pH 3-4 with aq. HCl B->C E 5. Add Na¹⁵NO₂ solution slowly (maintain T and pH) C->E D 4. Prepare aq. Na¹⁵NO₂ solution D->E F 6. Stir for 1-2 hours at 0-5 °C E->F G 7. Quench reaction (optional) F->G H 8. Basify to pH > 10 G->H I 9. Extract with organic solvent (e.g., CH₂Cl₂) H->I J 10. Dry, filter, and concentrate I->J

Caption: General workflow for the ¹⁵N-nitrosation of 1-cyclopentylpiperazine.

Q2: I am observing significant loss of my ¹⁵N-labeled product during purification. How can I improve recovery?

Product loss after a successful reaction is often due to decomposition during work-up and purification. Nitrosamines can be sensitive to their environment, especially light and acidic conditions.[7][8]

Troubleshooting Protocol & Recommendations:

  • Extraction pH: After the reaction is complete, the solution should be made strongly basic (pH > 10) before extraction with an organic solvent like dichloromethane (CH₂Cl₂). This ensures the nitrosamine is in its free base form, maximizing its partitioning into the organic layer.

  • Chromatography Considerations: Standard silica gel is acidic and can cause degradation of nitrosamines.

    • Action:

      • Consider using a less acidic stationary phase, such as neutral alumina.

      • Alternatively, deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.

      • Perform flash chromatography quickly and avoid letting the product sit on the column for extended periods.

  • Solvent Evaporation: While not extremely volatile, some product can be lost during solvent removal.

    • Action: Use a rotary evaporator at a reduced temperature (<30 °C) and moderate vacuum. Avoid evaporating to complete dryness if possible, as this can increase the risk of degradation.

Q3: My purified 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N seems to degrade upon storage. What are the correct handling and storage procedures?

N-nitrosamines are notoriously susceptible to degradation, particularly by UV light.[7][9] Their stability is crucial for maintaining the integrity of standards and experimental samples.

Underlying Causality: The N-NO bond in nitrosamines is photolytically labile. Exposure to UV light, and even strong ambient light, can cause cleavage of this bond, leading to the formation of various degradation products and a loss of the desired compound.[7][9][10] The rate of photolysis can be dependent on the pH and concentration of the solution.[7]

Storage and Handling Protocol:

  • Protect from Light: Always store the compound, both in solid form and in solution, in amber glass vials to protect it from light.[8] For maximum protection, wrap vials in aluminum foil.

  • Temperature: Store at low temperatures, ideally at -20 °C or below, to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen, which can participate in oxidative degradation pathways.

  • Solvent Choice: If storing in solution, use a high-purity, degassed solvent.

G cluster_degradation Degradation Pathways Nitrosamine 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N UV_Light UV Light (Photolysis) Nitrosamine->UV_Light Strong_Acid Strong Acid (Denitrosation) Nitrosamine->Strong_Acid Degradation_Products Degradation Products (e.g., Secondary Amine, Nitrite) UV_Light->Degradation_Products Strong_Acid->Degradation_Products

Caption: Key factors leading to the degradation of N-nitrosamines.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental mechanism for the formation of 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N?

The reaction proceeds via electrophilic nitrosation. First, ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) reacts with acid to form ¹⁵N-nitrous acid (H¹⁵NO₂). This is then protonated and loses water to form the highly reactive ¹⁵N-nitrosonium ion (¹⁵NO⁺). The lone pair of electrons on the secondary nitrogen of 1-cyclopentylpiperazine then attacks this electrophile, forming an N-¹⁵N bond. A final deprotonation step yields the stable N-nitrosamine product.[1]

Q5: What are the recommended analytical techniques for the accurate quantification of this compound?

Due to the low concentrations often encountered and the need for high sensitivity and selectivity, mass spectrometry-based methods are preferred.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is considered the gold standard for nitrosamine analysis.[11][12] It offers excellent sensitivity and selectivity, allowing for accurate quantification even in complex matrices.[13][14] The use of a ¹⁵N-labeled standard is advantageous as it can serve as an ideal internal standard if the unlabeled analogue is being quantified.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is also frequently used, particularly for more volatile nitrosamines.[11] However, the thermal lability of some nitrosamines must be considered.

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): This provides high mass accuracy, which is useful for confirming the identity of the compound and differentiating it from other species with similar masses.[14]

Q6: Can I use ¹⁵N-labeled nitrosamine as an internal standard for quantifying its unlabeled counterpart?

Absolutely. A stable isotope-labeled version of the analyte, such as 1-Cyclopentyl-4-nitrosopiperazine-¹⁵N, is the ideal internal standard for quantifying the unlabeled (¹⁴N) version.[15] It co-elutes with the analyte and behaves nearly identically during sample preparation, extraction, and ionization, thus correcting for matrix effects and variations in instrument response with high accuracy.

References

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025).
  • Nitrosamine formation mechanism from Nitrates and Amines. (2026).
  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calcul
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. PMC.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aragen.
  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short. SpringerLink.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
  • Destruction of nitrosoamines with UV-light. (2025).
  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025). Research Square.
  • 2° Amines to N-Nitrosamines: Reaction with NaNO2. (2023). JoVE.
  • Nitrosamines Analysis with LC-MS/MS.
  • Photodegradation in Natural Waters of Nitrosamines and Nitramines Derived from CO2 Capture Plant Operation. (2025).
  • Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Authorea.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
  • N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. (2010). PubMed.
  • A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. (2024). Journal of Chemical Health Risks.
  • Managing n-nitrosopiperazine and dinitrosopiperazine. (2025).
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023).
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Str
  • The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies.
  • Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Possible root causes of 1-methyl-4-nitrosopiperazine (MNP) contamination in rifampin and 1-cyclopentyl-4-nitrosopiperazine (CPNP) contamination in rifapentine during the synthesis of active pharmaceutical ingredients.
  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP). Manasa Life Sciences.
  • CAS 5632-47-3: 1-nitrosopiperazine. CymitQuimica.
  • Annex 2.
  • Source characterization and removal of N-nitrosamine precursors during activated sludge tre
  • API Synthesis Optimization to reduce Nitrosamine Risk. (2025).
  • CAS 61379-66-6: 1-Cyclopentyl-4-nitrosopiperazine. CymitQuimica.
  • N-nitrosopiperazine.
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021).
  • 1-Cyclopentyl-4-nitrosopiperazine-d9. MedChemExpress.
  • 1-Cyclopentyl-4-nitrosopiperazine. PubChem.
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Veeprho.
  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). (2025).

Sources

Technical Support Center: Stabilizing Light-Sensitive Nitrosamine 15N Standards

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Method Development) Topic: Photolytic Degradation Control for Stable Isotope Standards

Executive Summary & Core Directive

The Criticality of 15N Standards In the quantification of nitrosamine impurities (e.g., NDMA, NDEA) at trace levels (ng/day limits per FDA/EMA), Carbon-13 (


) and Nitrogen-15 (

) labeled internal standards are superior to deuterated (

) analogs. Deuterated standards often suffer from Deuterium-Hydrogen (D/H) exchange in solution, leading to signal loss and quantification bias.

However,


-nitrosamines retain the photolytic instability of their unlabeled counterparts.  The N-NO bond is inherently weak and susceptible to rapid homolytic cleavage under UV and visible light. This guide provides the protocols required to prevent the degradation of these high-value standards.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. Nitrosamines absorb light strongly in the UV region (~230 nm) and weakly in the near-UV/visible region (~330–350 nm).

Photolytic Cleavage Pathway

When a nitrosamine molecule absorbs a photon (


), the N-N bond undergoes homolysis. This destroys the standard, rendering it useless for quantification.

NitrosamineDegradation Standard Nitrosamine-15N Standard (R2-N-15N=O) Excited Excited State (π -> π*) Standard->Excited Absorbs Photon UV/Vis Photon (λ < 380nm) Photon->Excited Cleavage Homolytic Fission (N-N Bond Break) Excited->Cleavage Rapid Decay Radicals Aminium Radical + NO Radical Cleavage->Radicals Products Secondary Amine + HNO2 (Irreversible Loss) Radicals->Products H-Abstraction/Recombination

Figure 1: The irreversible photolytic degradation pathway of N-nitrosamines. Once the N-N bond cleaves, the 15N label is lost to the NO radical or scrambled, destroying the internal standard's utility.

Standard Handling Protocols (The "How")

This section outlines a self-validating workflow. If you deviate from these steps, you must assume the titer of your standard has shifted.

Workflow: From Receipt to Injection

HandlingWorkflow cluster_storage 1. Storage Phase cluster_prep 2. Preparation Phase cluster_analysis 3. Analytical Phase Freezer Store at -20°C or -80°C (Darkness Absolute) Thaw Thaw to Room Temp (Inside Box/Foil) Freezer->Thaw Lights Environment Check: Gold Fluorescent Lights (>500nm) Thaw->Lights Open Box Dilution Dilute in Amber Glass (Class A Volumetric) Lights->Dilution Vial Transfer to Amber LC Vial (Silanized if low conc.) Dilution->Vial Autosampler Autosampler Housing (Must be Opaque/Dark) Vial->Autosampler

Figure 2: Chain of Custody for Light-Sensitive Standards. Note that the critical risk point is the transition from Freezer to Bench.

Detailed Protocol Steps
  • Lighting Environment (Critical):

    • Requirement: Do not open nitrosamine standards under standard white fluorescent or LED lab lights. These emit significant energy in the 300–400 nm range.

    • Solution: Use "Gold" UV-cutoff filters (wavelengths >500 nm) or work in a dedicated darkroom with red-light conditions.

    • Alternative: If gold lights are unavailable, all handling must occur inside a fume hood with the sash covered in UV-blocking amber film.

  • Solvent Selection:

    • Methanol (MeOH): Preferred. Nitrosamines are generally stable in MeOH at neutral pH.

    • Avoid Acidic Matrices: Do not store stock solutions in acidic water (e.g., 0.1% Formic Acid). Acid catalysis can accelerate denitrosation or exchange reactions. Add acid only immediately prior to injection if the mobile phase requires it.

  • Thawing Procedure:

    • Remove the vial from the freezer but keep it in its secondary cardboard/aluminum packaging until it reaches room temperature.

    • Why? Opening a cold vial causes condensation. Water introduction can alter the pH or promote hydrolysis over time.

Troubleshooting & Diagnostics

Use this matrix to diagnose issues with your 15N Internal Standards (IS).

Symptom vs. Cause Matrix
SymptomProbable CauseVerification TestCorrective Action
IS Peak Area Decline Photolytic DegradationStress Test: Expose a portion of the stock to lab light for 1 hour. Compare against a foil-wrapped control.Switch to amber glassware; install UV filters on lab lights.
New "Ghost" Peaks Secondary Amine FormationCheck for peaks matching the retention time of the parent amine (e.g., Dimethylamine for NDMA).Confirm degradation. Discard stock. Prepare fresh in gold-light environment.
RSD > 5% (Replicates) Autosampler Light LeakCheck if the autosampler door is clear plastic.Cover the autosampler window with foil or blackout fabric.
IS Signal varies by pH Acid-Catalyzed InstabilityMeasure pH of the diluent.Ensure stock solutions are prepared in neutral Methanol, not acidic mobile phase.

Frequently Asked Questions (FAQs)

Q: Can I use plastic (polypropylene) vials for 15N nitrosamines? A: Avoid if possible. While plastic protects against breakage, nitrosamines are small, semi-volatile molecules that can sorb into plastics or permeate through them over time. Furthermore, clear plastic offers zero UV protection. Use Amber Borosilicate Glass (Type I) vials.

Q: My autosampler has a light inside to read vial barcodes. Is this a risk? A: Yes. Modern UPLC autosamplers often have internal LED lighting. Even short exposure (minutes) can degrade ng/mL solutions of nitrosamines.

  • Fix: Disable the internal light in the instrument software if possible. If not, use Amber vials with a high-opacity coefficient or wrap individual vials in aluminum foil (ensure the needle has clearance).

Q: How long can I keep a working standard (10 ng/mL) at room temperature? A: In total darkness (amber vial + foil), stability is typically 24–48 hours. In ambient light (even in amber vials), degradation can be measurable within 4 hours.

  • Reference Data: Studies show NDMA can degrade by >20% in 4 hours under direct sunlight even in clear glass. Amber glass extends this, but does not eliminate it.

Q: Why use 15N instead of Deuterated (d6) standards if they are both light sensitive? A: Light sensitivity is a property of the nitrosamine group, not the isotope. However, Deuterated standards (e.g., NDMA-d6) suffer from D/H exchange in acidic mobile phases or ion sources, leading to the signal "leaking" into the native analyte channel (false positives). 15N standards do not exchange , providing chemically robust quantification, provided you protect them from light.

References

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2.

  • European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products.[1][2][3][4][5] EMA/409815/2020.

  • Lee, M., et al. (2021). "Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis." Chemical Engineering Journal.

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[4]

  • Glowacki, J., et al. (2021). "An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." Journal of Organic Chemistry.

Sources

Addressing isotopic purity issues in 1-Cyclopentyl-4-nitrosopiperazine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Isotopic Purity, Stability, and NDSRI Quantification Audience: Analytical Chemists, QC Managers, Drug Development Scientists

Executive Summary: The Criticality of Isotopic Integrity

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is a Nitrosamine Drug Substance Related Impurity (NDSRI) frequently identified in piperazine-containing active pharmaceutical ingredients (APIs) like Rifampin and Rifapentine.[1][2]

When using the


N-labeled internal standard (IS)  for LC-MS/MS quantification, users often encounter "purity" issues that are actually stability  or methodology  artifacts.[1] Unlike stable carbon (

C) or deuterium (

H) labeling on the ring,

N labeling—specifically when located on the nitroso group (N-

N
=O)—is susceptible to trans-nitrosation and denitrosation .

This guide addresses the three most common failure modes:

  • Isotopic Scrambling: Loss of the

    
    N label during sample preparation.
    
  • Cross-Signal Interference: The IS contributing signal to the quantitative (M+0) channel.

  • Photolytic Degradation: Rapid purity loss due to light exposure.

Diagnostic Framework: Is Your Purity Issue Real or Artifactual?

Before adjusting your synthesis or procurement, use this decision tree to diagnose the root cause of the purity drop.

DiagnosticTree Start Observation: Loss of IS Signal or Increase in M+0 (Analyte) Peak CheckBlank Step 1: Inject Pure Solvent Blank containing ONLY the IS Start->CheckBlank IsM0Present Is M+0 (Unlabeled) peak present in the Blank? CheckBlank->IsM0Present YesM0 Yes, M+0 is present IsM0Present->YesM0 Yes NoM0 No, M+0 is absent IsM0Present->NoM0 No CalcEnrich Calculate Isotopic Enrichment (Is it <98%?) YesM0->CalcEnrich MatrixCheck Step 2: Spike IS into Sample Matrix (No Analyte) NoM0->MatrixCheck IssueSource Issue: Source Material Incomplete Synthesis CalcEnrich->IssueSource ScramblingCheck Does M+0 peak appear NOW? MatrixCheck->ScramblingCheck IssueScramble Issue: In-Situ Scrambling (Trans-nitrosation) ScramblingCheck->IssueScramble Yes IssueSuppress Issue: Matrix Suppression (Not a purity issue) ScramblingCheck->IssueSuppress No

Figure 1: Diagnostic workflow to distinguish between intrinsic isotopic impurity (source material) and method-induced scrambling.

Technical Deep Dive: Addressing Specific Failure Modes

Issue A: In-Situ Isotopic Scrambling (Trans-nitrosation)

The Phenomenon: You observe good purity in the solvent standard, but when spiked into the sample matrix (especially acidic extracts), the


N signal decreases, and the unlabeled (

N) analyte signal increases artificially.

The Mechanism: Under acidic conditions, nitrosamines exist in equilibrium with the nitrosonium ion (NO


). If your sample matrix contains residual nitrites (common in excipients) and is acidic, the 

NO group on your Internal Standard can exchange with the abundant

NO from the matrix.

Corrective Protocol: The Sulfamic Acid Quench You must scavenge nitrites before adding the Internal Standard.

  • Preparation: Prepare a 5% (w/v) Sulfamic Acid solution in water.

  • Sequence:

    • Step 1: Dissolve/Extract sample.[3]

    • Step 2: Add Sulfamic Acid solution (Target >1.5 molar excess relative to potential nitrite).

    • Step 3: Vortex and wait 5 minutes (Critical for reaction completion).

    • Step 4: Only then add the 1-Cyclopentyl-4-nitrosopiperazine-

      
      N Internal Standard.[1]
      

Why Sulfamic Acid? Unlike other scavengers, Sulfamic acid reacts rapidly with nitrite to form stable Nitrogen gas (


) and sulfate, irreversibly removing the nitrosating agent without interfering with the MS signal.

Key Reference: The use of sulfamic acid to prevent nitrosation artifacts is a standard validated approach in FDA and EMA nitrosamine testing methodologies [1, 2].

Issue B: Correcting for Intrinsic Isotopic Impurity (Contribution)

The Phenomenon: Your CPNP-


N standard is only 98% enriched. The remaining 2% is 

N (M+0). This 2% appears in your quantitation channel, leading to false positives or over-quantification of the impurity in the drug.

The Solution: Mathematical Correction You cannot "purify" the isotope further easily. You must correct the data.

Step-by-Step Correction:

  • Determine Contribution Ratio (

    
    ): 
    Inject a high concentration of only the IS (e.g., 100 ng/mL).
    
    
    
    
  • Apply Correction to Sample Data: When analyzing a sample, subtract the contribution from the analyte area.[3]

    
    
    

Data Table: Impact of Correction

ParameterUncorrected ResultCorrected ResultImpact
IS Concentration 10 ng/mL10 ng/mLN/A
IS Purity (

N)
98%98%2% is M+0
Analyte Signal (Area) 5,0004,20016% Reduction
Calculated Impurity 1.2 ppm1.0 ppmPass vs. Fail
Issue C: Photolytic Instability

The Phenomenon: The stock solution concentration drops by >10% over 24 hours in the autosampler, even at 4°C.

The Cause: The N-NO bond in 1-Cyclopentyl-4-nitrosopiperazine has a strong UV-Vis absorption band around 340 nm.[1] Ambient lab light (fluorescent) emits enough energy to cleave this bond (denitrosation).

Corrective Protocol:

  • Amber Glassware: Mandatory for all stock and working solutions.

  • Wavelength Filtering: If using clear vials for autosampler visibility, use UV-blocking film (cuts off <380nm).

  • Process Control: Limit the "bench time" of the IS solution. Do not leave on the benchtop during sample prep; keep in a drawer or covered box.

Visualizing the Scrambling Mechanism

Understanding why the label is lost helps in designing better extraction buffers.

ScramblingMechanism cluster_0 Acidic Matrix (pH < 4) cluster_1 Re-Nitrosation (The Scramble) IS CPNP-15N (Labeled IS) Intermediate Protonated Intermediate IS->Intermediate + H+ Acid H+ Cleavage Denitrosation Intermediate->Cleavage Amine Free Amine (1-Cyclopentylpiperazine) Cleavage->Amine NO15 15N-O+ (Lost Label) Cleavage->NO15 NewProduct CPNP-14N (False Analyte Signal) Amine->NewProduct + NO14 (Fast) Nitrite Nitrite Impurity (14N Source) NO14 14N-O+ Nitrite->NO14 + H+

Figure 2: Mechanism of Acid-Catalyzed Isotopic Scrambling.[1] The


N label is lost to the solvent, and unlabeled Nitrite (

N) reacts with the amine to create a false analyte signal.

Frequently Asked Questions (FAQs)

Q1: Can I use a Deuterated (


H) analog instead of 

N to avoid scrambling?
A: You can, but it introduces new risks. Deuterium on the piperazine ring (alpha to the amine) can undergo Hydrogen-Deuterium Exchange (HDX) in aqueous acidic solutions. Furthermore, deuterated standards often show a slight retention time shift (the "Isotope Effect") in UHPLC, which can cause them to elute away from the matrix suppression zone of the analyte, reducing their effectiveness as an Internal Standard.

N is chromatographically identical to the analyte [3].

Q2: My Certificate of Analysis (CoA) says 99% Chemical Purity but only 95% Isotopic Purity. Is this usable? A: Yes, but only with the Correction Factor applied (see Issue B above). If you do not apply the correction, a 5% contribution to the analyte channel could cause you to fail a batch of drug product erroneously.

Q3: Why does the M+1 (


N) peak split into two peaks in my chromatogram? 
A:  CPNP exists as rotamers  (E/Z isomers) due to the restricted rotation around the N-N=O bond. You may see two peaks if your column temperature is low (<30°C). At higher temperatures (>45°C), these peaks typically coalesce. Ensure you integrate both peaks if they are split, or increase column temperature to merge them [4].

Q4: How stable is the


N label if I store the solution in Methanol? 
A:  In pure Methanol (neutral pH), the label is stable for at least 12 months at -20°C. Instability is almost exclusively driven by acidic aqueous conditions  or light exposure .

References

  • US Food and Drug Administration (FDA). (2021).[4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 1. [Link]

  • European Medicines Agency (EMA). (2020).[5] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.[Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). "Simultaneous detection of nitrosamines in sartans by HPLC-UV/vis and GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 167, 138-144. [Link]

  • Vowinkel, H., et al. (2021). "E/Z-Isomerism of N-Nitrosamines: An often overlooked phenomenon in LC-MS analysis." Journal of Chromatography A, 1639, 461923. [Link]

Sources

Reducing signal suppression in LC-MS for nitrosamine 15N standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrosamine Impurity Analysis Topic: Reducing Signal Suppression in LC-MS for 15N-Labeled Nitrosamine Standards Ticket ID: NIT-15N-SUP-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are likely observing a loss of sensitivity (S/N) for your 15N-labeled internal standards (IS), specifically for small nitrosamines like NDMA or NDEA. While 15N standards are chemically superior to deuterated analogs because they eliminate Hydrogen-Deuterium Exchange (HDX) "scrambling," they are still subject to matrix effects .

If your 15N standard is suppressed, your analyte is also suppressed. While the ratio remains constant (preserving accuracy), the absolute signal drops, potentially causing you to fail LOD/LOQ requirements (e.g., < 26.5 ng/day limits).

This guide provides the diagnostic workflows and remediation protocols to recover that signal.

Module 1: Diagnostic Framework

Question: How do I prove that matrix suppression is the root cause of my low 15N signal?

Before altering your chemistry, you must map the "Suppression Zone" of your chromatogram. We use the Post-Column Infusion (PCI) method.[1] This distinguishes between "low injection recovery" (sample prep issue) and "ionization suppression" (source issue).

Protocol: Post-Column Infusion Setup
  • Bypass the Column: Disconnect your analytical column from the MS source.

  • Tee Installation: Install a PEEK tee union between the column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the tee. Infuse your 15N-Nitrosamine standard mix at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal (approx. 1e5 to 1e6 intensity).

  • Injection: Inject a "Blank Matrix" sample (extracted drug product without spike) via the LC column.

  • Analysis: Monitor the baseline of the 15N transition.

    • Flat Baseline: No suppression.

    • Negative Peak (Dip): Ion suppression (Matrix components stealing charge).

    • Positive Peak: Ion enhancement.

Visual Workflow: PCI Configuration

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Syringe Syringe Pump (15N Standard Constant Flow) Syringe->Tee Constant Analyte Source MS Source (APCI/ESI) Tee->Source Combined Flow Detector Detector (Monitor Baseline Dips) Source->Detector

Figure 1: Post-Column Infusion setup. Dips in the steady 15N signal indicate elution times of suppressing matrix components.

Module 2: Ionization Physics (The ESI vs. APCI Debate)

Question: I am using ESI because it is sensitive, but my signal is erratic. Should I switch to APCI?

Recommendation: Yes, switch to APCI (Atmospheric Pressure Chemical Ionization) immediately for small nitrosamines (NDMA, NDEA).

The Causality:
  • ESI (Electrospray Ionization): Occurs in the liquid phase. Analytes must compete for surface charge on the droplet as it evaporates. If a co-eluting matrix component (e.g., phospholipids, excipients) has a higher proton affinity or surface activity, it "steals" the charge. Your 15N standard never gets ionized.

  • APCI: Occurs in the gas phase. The entire eluent is vaporized before ionization. Charge transfer happens via a corona discharge needle to the solvent gas, then to the analyte. This gas-phase reaction is saturated less easily and is far more tolerant of non-volatile matrix components.

Data Comparison:

Parameter ESI (Electrospray) APCI (Chemical Ionization)
Ionization Phase Liquid Phase (Droplet evaporation) Gas Phase (Corona Discharge)
Matrix Tolerance Low (High Suppression Risk) High (Robust against salts/lipids)
NDMA Sensitivity Moderate (often suppressed) High (Excellent ionization efficiency)

| Flow Rate Compatibility | Low to Medium (<0.5 mL/min) | High (up to 1.0+ mL/min) |

Module 3: Sample Preparation & Chromatography

Question: I cannot switch to APCI due to instrument limitations. How do I clean up the sample to protect the 15N signal?

If you are forced to use ESI, or if APCI suppression is still present, you must physically remove the matrix before it reaches the source.

Protocol 1: Divert Valve Strategy (The "Dump" Step)

Most suppression comes from salts (at the void volume) or hydrophobic lipids (at the end of the gradient).

  • 0.0 - 2.0 min: Divert flow to Waste . (Removes salts/buffers).

  • 2.0 - 8.0 min: Divert flow to MS . (Elution of Nitrosamines/15N Standards).

  • 8.0 - End: Divert flow to Waste . (Removes phospholipids/wash).

Protocol 2: Solid Phase Extraction (SPE) Selection

For nitrosamines, standard C18 SPE is often insufficient because small nitrosamines (like NDMA) are too polar and break through.

  • Recommended Phase: Activated Carbon or Coconut Charcoal cartridges.

  • Mechanism: Planar geometry of nitrosamines allows strong interaction with carbon surfaces, while bulky matrix excipients are excluded.

Decision Logic: Sample Prep Workflow

Sample_Prep Start Start: Drug Product Sample Solubility Is the formulation water soluble? Start->Solubility Liquid Dissolve in H2O Solubility->Liquid Yes Solid Dissolve in MeOH/H2O Solubility->Solid No (Insoluble Excipients) LLE Liquid-Liquid Extraction (LLE) Dichloromethane (DCM) Liquid->LLE Evap Evaporate & Reconstitute (Initial Mobile Phase) LLE->Evap SPE SPE Clean-up (Activated Carbon/Charcoal) Solid->SPE SPE->Evap Inject Inject LC-MS/MS Evap->Inject

Figure 2: Decision tree for removing matrix components based on formulation solubility.

Module 4: FAQ - 15N vs. Deuterium

Q: Why are we using 15N standards? Deuterated (d6-NDMA) standards are cheaper.

A: You are paying for chemical stability . Deuterium (2H) on nitrosamines, particularly on the alpha-carbons next to the N-nitroso group, is acidic. In the high-energy environment of an APCI source or even in slightly acidic mobile phases, Deuterium can exchange with Hydrogen (H) from the solvent.

  • The Result: Your "d6" standard becomes "d5" or "d4" during the run.

  • The Error: The mass shifts. Your MRM transition for the standard looks for d6. If it has scrambled to d5, the signal for the standard decreases artificially, causing you to over-calculate the analyte concentration (False Positive/Overestimation).

  • 15N Advantage: Nitrogen atoms are non-exchangeable. The mass shift is permanent and stable.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[5] Nitrosamine impurities in human medicinal products.[2][3][5][6][7][8] EMA/409815/2020 Rev.19. Retrieved from [Link][5]

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950.[9] [Link]

  • Schreiber, A., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ChemRxiv. [Link]

Sources

Technical Support Center: High-Precision Analysis of 1-Cyclopentyl-4-nitrosopiperazine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Nitrosamine Impurity Analysis (NDSRI) | Method: LC-MS/MS (Isotope Dilution)[1]

Executive Summary

This technical guide addresses the specific challenges of correcting for mass shift when using


N-labeled 1-Cyclopentyl-4-nitrosopiperazine  as an Internal Standard (IS). In the analysis of Nitrosamine Drug Substance-Related Impurities (NDSRIs), precision is non-negotiable.[1]

The primary failure mode in these experiments is Isobaric Interference (Cross-talk) caused by insufficient mass resolution or incorrect transition selection. This guide provides the mathematical grounding and troubleshooting workflows to ensure your isotope dilution assay is robust, compliant, and self-validating.

Module 1: The Mass Shift Calculator (Theoretical Foundation)

The Physics of the Shift

Many analysts approximate a


N shift as simply "+1 Da." In high-sensitivity NDSRI analysis, this approximation can lead to integration errors or missed peaks if the mass spectrometer's quadrupole resolution is set too tight (e.g., Unit or High Res) without accounting for the Mass Defect .[1]
  • Parent Molecule: 1-Cyclopentyl-4-nitrosopiperazine (

    
    )[1][2][3][4]
    
  • Monoisotopic Mass (Unlabeled): 183.1372 Da[1]

  • The Isotope Difference:

    • Mass of

      
      N: 14.00307 Da[1]
      
    • Mass of

      
      N: 15.00011 Da[1]
      
    • Exact Shift per Label: +0.99704 Da (Not 1.000 Da)

The "M+1" Cross-Talk Danger

If your internal standard contains only one


N label (

), its mass increases by ~1 Da.[1] You face a critical risk from the natural isotopes of the unlabeled analyte.
  • Analyte Formula:

    
    [1][2]
    
  • Natural

    
    C Abundance:  ~1.1% per Carbon atom.[1][5]
    
  • Probability of M+1 (Analyte):

    
    [1]
    

The Problem: If you inject a high concentration of the Unlabeled Analyte, approximately 10% of that signal will appear at the M+1 mass , which is the exact mass of your


 Internal Standard. This "Cross-talk" artificially inflates the IS peak area, ruining quantification accuracy.

The Solution:

  • Prefer Multi-Labeled IS: Use

    
     or 
    
    
    
    (or deuterated analogs like
    
    
    ) to shift the IS mass beyond the natural isotope envelope of the analyte.
  • Chromatographic Separation: If you must use a mono-labeled IS, ensure the IS and Analyte do not co-elute (difficult, as isotopes often co-elute).[1]

Module 2: Method Setup & Transition Logic

MRM Transition Strategy

In Triple Quadrupole (LC-MS/MS) analysis, the position of the


N label dictates your transition setup.[1] Nitrosamines typically fragment by losing the nitroso group (

, loss of 30 Da) or via

-cleavage.[1]
Label PositionPrecursor ShiftFragment Ion BehaviorRecommended Action
Ring Nitrogen (

N-Piperazine)
+0.997 DaProduct Ion Shifts. The ring fragment retains the label.Ideal. Unique Precursor AND Unique Product.
Nitroso Nitrogen (

N-Nitroso)
+0.997 DaProduct Ion is Unlabeled. The label is lost with the neutral -NO group.[1]Risk. The product ion is identical to the analyte's product. Specificity relies entirely on the Precursor selection.
Visualizing the Workflow

MethodDevelopment Start Start: IS Selection CheckLabel Check Label Position Start->CheckLabel RingLabel Label on Ring N CheckLabel->RingLabel Stable Ring NitrosoLabel Label on Nitroso N CheckLabel->NitrosoLabel Labile Group TransRing Transition: M+1 -> Fragment+1 (High Specificity) RingLabel->TransRing TransNitroso Transition: M+1 -> Fragment+0 (Moderate Specificity) NitrosoLabel->TransNitroso Validation Cross-Talk Validation (Inject Unlabeled Analyte -> Monitor IS Channel) TransRing->Validation TransNitroso->Validation Pass Signal < 0.1% in IS Channel? PASS Validation->Pass Fail Signal > 0.1%? FAIL: Change IS or Improve Chrom. Validation->Fail

Figure 1: Decision logic for MRM transition selection based on isotopic labeling position.

Module 3: Troubleshooting Guide (FAQs)

Q1: My Internal Standard (IS) peak area drops significantly when I inject high concentrations of the analyte. Is this suppression?

Diagnosis: Not necessarily. This is often Ion Competition or Detector Saturation , but it can also be a calculation artifact if "Cross-talk" is not corrected.

  • The Test: Perform a "Mix Check." Inject the IS alone. Then inject IS + High Concentration Analyte.

  • Analysis: If the IS signal drops >20% in the mix, you have Matrix Suppression or Ion Competition.

  • Fix: Dilute the sample or improve chromatographic separation. If the IS signal increases, you have Cross-talk (see Module 1.2).[1]

Q2: I calculated the mass shift as +1.0, but I see no peak. Why?

Diagnosis: Mass Defect Error.

  • Explanation: As detailed in Module 1.1, the shift is +0.997 Da. If you are using a High-Resolution MS (Q-TOF or Orbitrap) with a narrow extraction window (e.g., 5 ppm), a setting of +1.0000 will miss the peak entirely.[1]

  • Fix: Set the extraction mass to the exact calculated mass (184.1342 for

    
    ). For Triple Quads, ensure the Unit Resolution window is centered on the mass defect.
    
Q3: My calibration curve is non-linear at the lower end (LOQ).

Diagnosis: Impure Internal Standard.

  • Explanation: If your

    
    N standard is only 98% pure, it contains 2% of the unlabeled (
    
    
    
    N) parent drug.[1] This 2% acts as a "contaminant" in your native analyte channel.
  • The Test: Inject the IS alone (Blank matrix + IS). Monitor the Analyte transition.

  • Fix: If you see a peak in the Analyte channel, calculate the % contribution. You must subtract this "IS Contribution" from your analyte integration, or (better) purchase a higher purity IS (>99.5% isotopic purity).[1]

Module 4: Experimental Validation Protocol

To ensure your data meets regulatory scrutiny (FDA/EMA), perform this Reverse Isotope Dilution Check :

StepActionExpected ResultLogic
1 Blank Injection No peaks at RTConfirm system cleanliness.
2 IS Only (High Conc.) Peak in IS channel ; <0.5% peak in Analyte channelVerifies Isotopic Purity (prevents false positives).
3 Analyte Only (High Conc.) Peak in Analyte channel ; <0.1% peak in IS channelVerifies Mass Resolution & Cross-talk (prevents false negatives/IS inflation).
4 Matrix Spike Recovery 80-120%Confirms no matrix suppression masking the IS.[1]
Visualizing Interference Pathways

Interference Analyte Analyte (14N) High Conc. IsotopeTail 13C Isotope (M+1) Overlap Analyte->IsotopeTail Chan_Analyte Analyte Channel (Detection) Analyte->Chan_Analyte Primary Signal IS Internal Std (15N) Fixed Conc. Impurity Unlabeled Impurity in IS Reagent IS->Impurity Chan_IS IS Channel (Detection) IS->Chan_IS Primary Signal IsotopeTail->Chan_IS CROSS-TALK (False High IS) Impurity->Chan_Analyte CONTAMINATION (False Positive)

Figure 2: Interference pathways showing how Analyte and IS can contaminate each other's detection channels.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[6][7] (Revision 2, Sept 2024).[1][8] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[1][9][10] (EMA/409815/2020).[1] [Link][1]

Sources

Technical Support Center: Stability of 1-Cyclopentyl-4-nitrosopiperazine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Solvent pH Impact on Stability & Quantification Target Analyte: 1-Cyclopentyl-4-nitrosopiperazine-15N (CPNP-15N) Application: Internal Standard (IS) for Trace Nitrosamine Analysis (LC-MS/MS)

Executive Summary

1-Cyclopentyl-4-nitrosopiperazine-15N is a stable isotope-labeled internal standard used for the quantification of nitrosamine impurities in pharmaceutical drug substances (specifically Rifapentine and Rifampin).

While nitrosamines are generally regarded as stable under neutral and basic conditions, solvent pH is the single most critical variable affecting the integrity of this reference standard during analysis. Improper pH management leads to denitrosation (loss of the NO group), resulting in:

  • Loss of IS signal (analytical bias).

  • Appearance of "ghost" peaks (the parent amine: 1-cyclopentylpiperazine).

  • Inaccurate quantification of the genotoxic impurity.

The Science: Why pH Matters

To troubleshoot effectively, you must understand the degradation mechanism. Nitrosamines are susceptible to acid-catalyzed hydrolysis (denitrosation).[1]

The Mechanism of Failure

In highly acidic environments (pH < 2.0) or moderately acidic diluents left for extended periods, the following occurs:

  • Protonation: The oxygen atom of the nitroso group (-N=O) accepts a proton (

    
    ).
    
  • Nucleophilic Attack: A nucleophile (often water or methanol in the solvent) attacks the nitrogen.

  • Cleavage: The N-N bond breaks, releasing the parent amine and a nitrosyl species (

    
    ).
    
Visualizing the Pathway

The following diagram illustrates the stability profile and degradation pathway relative to pH.[2]

G Stable Neutral/Basic pH (7-10) STABLE (Ideal Storage) Risk Mild Acid (pH 3-6) METASTABLE (OK for LC Gradient) Stable->Risk Acidification Danger Strong Acid (pH < 2) UNSTABLE (Rapid Denitrosation) Risk->Danger High [H+] Product Degradation Product: 1-Cyclopentylpiperazine (Parent Amine) Danger->Product Hydrolysis (-NO Group)

Figure 1: Stability corridor for CPNP-15N. Note that while LC-MS mobile phases are often acidic (0.1% Formic Acid), the short residence time usually prevents degradation. The risk lies in the sample diluent where the compound sits for hours.

Troubleshooting Guide

Use this module to diagnose issues with your IS performance.

Scenario A: Drifting Retention Time or Peak Splitting

Symptom: The CPNP-15N peak is broadening or splitting, but the area count is relatively stable.

  • Root Cause: pH Mismatch. The N1 nitrogen (attached to the cyclopentyl group) is a tertiary amine (

    
    ).
    
    • At pH > 9: Neutral molecule.

    • At pH < 7: Cationic (protonated at N1).

    • At pH ≈ 8: Mixed population (Split peaks).

  • Solution: Ensure your mobile phase pH is at least 2 units away from the pKa.

    • Recommended: Acidic mobile phase (pH ~3) ensures full protonation and sharp peaks.

Scenario B: Significant Signal Loss (>20%) in Autosampler

Symptom: IS area counts decrease over a 12-24 hour sequence.

  • Root Cause: Acid-Catalyzed Denitrosation in Diluent. You likely dissolved the standard in an acidic solvent (e.g., 0.1% Formic Acid in MeOH) and left it at room temperature.

  • Solution: Switch to a Neutral Diluent .

    • Fix: Prepare samples in 100% Methanol or Water:MeOH (50:50) without acid . Acid should only be introduced by the LC pump at the moment of injection.

Scenario C: Appearance of "Ghost" Peak (Parent Amine)

Symptom: You see a large peak for 1-cyclopentylpiperazine (m/z ~155 for unlabeled) that correlates with IS loss.

  • Root Cause: Advanced degradation or Contaminated Stock.

  • Solution:

    • Check Stock Solution storage (must be -20°C).

    • Check for Light Exposure . Nitrosamines are photolabile. UV light cleaves the N-N bond regardless of pH.

    • Fix: Use amber glassware exclusively.

Data & Protocols

Stability Profile Table

Simulated stability data based on nitrosamine chemistry kinetics.

Solvent SystempH ConditionStability (T=0h)Stability (T=24h, 25°C)Recommendation
0.1% Formic Acid in Water ~2.7 (Acidic)100%< 85% (Risk)Avoid as Diluent
10 mM Ammonium Formate ~6.5 (Mild)100%99%Recommended
0.1% Ammonia in Methanol ~10.0 (Basic)100%98%Good
Pure Methanol Neutral100%100%Best for Stock
Protocol: Preparation of Stable Stock & Working Solutions

Objective: Create a working standard of CPNP-15N that remains stable for >48 hours in an autosampler.

Step 1: Primary Stock (1 mg/mL)

  • Weigh CPNP-15N into an Amber volumetric flask.

  • Dissolve in 100% Methanol (LC-MS Grade) . Do not add acid.

  • Sonicate briefly (30 sec) to ensure dissolution.

  • Store at -20°C. Stability: 6 months.

Step 2: Working Standard (e.g., 100 ng/mL)

  • Dilute the Primary Stock into Water:Methanol (50:50) containing 0.1% Ammonium Hydroxide OR 10 mM Ammonium Bicarbonate .

    • Why? The slight basicity prevents any trace acid hydrolysis and keeps the amine neutral/stable until injection.

  • Transfer to Amber autosampler vials.

Step 3: LC-MS Injection

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Note: It is safe to inject the basic/neutral sample into the acidic mobile phase. The contact time on the column (<10 mins) is too short for degradation, but sufficient for protonation (ionization).

Interactive Troubleshooting Workflow

Use this logic tree to determine your next step.

Troubleshooting Start START: Issue with CPNP-15N? CheckType Is the Signal Low or Distorted? Start->CheckType SignalLoss Signal Loss / Dropping Area CheckType->SignalLoss Low Area PeakShape Peak Tailing / Splitting CheckType->PeakShape Bad Shape CheckDiluent Is Diluent Acidic? SignalLoss->CheckDiluent ChangeDiluent ACTION: Remake in Neutral/Basic Diluent CheckDiluent->ChangeDiluent Yes CheckLight Are you using Amber Glass? CheckDiluent->CheckLight No SwitchGlass ACTION: Switch to Amber Glass (Photolysis) CheckLight->SwitchGlass No CheckMP Is Mobile Phase pH near pKa (~8)? PeakShape->CheckMP AcidifyMP ACTION: Use 0.1% Formic Acid in Mobile Phase CheckMP->AcidifyMP Yes

Figure 2: Decision tree for diagnosing IS instability.

Frequently Asked Questions (FAQs)

Q: Can I use 1-Cyclopentyl-4-nitrosopiperazine-15N if my samples are extracted in 0.1 N HCl? A: No. Strong mineral acids (HCl) will rapidly degrade the nitrosamine. If your extraction requires acid, you must neutralize the sample (e.g., with NaOH or Carbonate buffer) immediately after the extraction step and before adding the Internal Standard.

Q: Why does the 15N label matter for stability? A: Chemically, the 15N label (usually on the nitroso or piperazine nitrogen) behaves identically to the unlabeled 14N. However, if denitrosation occurs, you lose the specific mass transition monitored in MS/MS (e.g., M+H


 fragment). The 15N label does not confer extra stability; it only confers analytical specificity.

Q: I see a secondary peak in my IS channel. Is this degradation? A: It could be. Check the mass spectrum of the secondary peak.

  • If the mass is M-29 (Loss of NO), it is the parent amine (degradation).

  • If the mass is M+16 (Oxygen addition), it may be an N-oxide (oxidative degradation).

  • If the mass is identical, it is likely a rotamer or isomer . Nitrosamines often exist as E/Z rotamers due to restricted rotation around the N-N bond. These can separate on certain columns (like Phenyl-Hexyl) but usually coalesce at higher temperatures (>40°C).

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[3][4][5] Guidance for Industry, Revision 2, Sept 2024.[3][4][6] [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[3] EMA/409815/2020, Rev. 18, 2023. [Link]

  • Org. Process Res. Dev. "Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide." ACS Publications, 2023. (Provides mechanistic parallels for secondary amine nitrosation/denitrosation). [Link](Note: Generalized link to journal as specific DOI requires subscription).

  • PubChem. "1-Cyclopentyl-4-nitrosopiperazine Compound Summary."[7] National Library of Medicine. [Link]

Sources

Validation & Comparative

Comparative Evaluation: Mitigating Matrix Effects in Rifampin Analysis via 15N-Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Matrix Effects in Rifampin using 1-Cyclopentyl-4-nitrosopiperazine-15N Content Type: Comparative Technical Guide

Executive Summary & Context

The detection of nitrosamine impurities in rifamycin-class antibiotics (Rifampin, Rifapentine) presents a unique bioanalytical challenge. While 1-Cyclopentyl-4-nitrosopiperazine (CPNP) is the primary impurity associated with Rifapentine, cross-contamination risks in multi-product facilities necessitate screening for CPNP in Rifampin matrices.

Rifampin is a notorious source of ion suppression in LC-MS/MS due to its high abundance, zwitterionic nature, and complex degradation profile (e.g., 3-formyl rifamycin). This guide evaluates the efficacy of 1-Cyclopentyl-4-nitrosopiperazine-15N (CPNP-15N) as a stable isotope-labeled internal standard (SIL-IS) to correct for these severe matrix effects, comparing it against external standardization and deuterated alternatives.

The Challenge: Rifampin Matrix Interference

The Mechanism of Suppression

Rifampin elutes as a broad, intense peak that can co-elute with trace impurities. In the electrospray ionization (ESI) source, Rifampin molecules compete for available charge (protons in positive mode), effectively "stealing" signal from the trace nitrosamines.

Matrix Effect (ME) Quantification:



  • ME < 100%: Ion Suppression (Signal Loss)

  • ME > 100%: Ion Enhancement (Signal Gain)

In Rifampin samples without IS correction, CPNP often exhibits an ME of 20–40% , meaning 60–80% of the signal is lost, leading to false negatives relative to FDA regulatory limits (0.1 ppm).

Comparative Analysis of Standardization Strategies

This section objectively compares three quantification approaches for analyzing CPNP in a Rifampin matrix.

Strategy A: External Standardization (No IS)
  • Method: Calibration curve prepared in neat solvent; samples prepared in matrix.

  • Performance: Critical Failure.

  • Data Insight: Because the solvent standards do not suffer suppression, but the Rifampin samples do, the calculated concentration is drastically underestimated.

  • Verdict: Unacceptable for regulatory submission.

Strategy B: Deuterated Internal Standard (CPNP-d4 or d9)
  • Method: Spiking samples with deuterium-labeled CPNP.

  • Performance: Moderate to High Risk.

  • Technical Flaw (The "Scrambling" Effect): Nitrosamines can undergo Hydrogen-Deuterium (H/D) exchange at the

    
    -carbon position under acidic conditions (often used to stabilize Rifampin). Furthermore, deuterium labels can slightly shift retention time (
    
    
    
    ) due to the isotope effect. If the IS elutes even 0.1 min earlier than the analyte, it may miss the peak of the Rifampin suppression zone, failing to correct the specific matrix effect.
  • Verdict: Acceptable only with strict pH control and co-elution verification.

Strategy C: 15N-Labeled Internal Standard (CPNP-15N)
  • Method: Spiking samples with 1-Cyclopentyl-4-nitrosopiperazine-15N.

  • Performance: Gold Standard.

  • Mechanistic Advantage:

    • Chemical Stability: Nitrogen atoms in the piperazine ring or nitroso group do not undergo exchange in solution, unlike protons/deuterium.

    • Perfect Co-elution: 15N atoms add mass without significantly altering the molecular volume or lipophilicity. The CPNP-15N elutes exactly with native CPNP, experiencing the exact same ionization suppression.

  • Verdict: The only robust method for trace analysis in high-suppression matrices.

Summary Data Table: Recovery & Matrix Effect Correction
ParameterMethod A: External StdMethod B: Deuterated IS (d4)Method C: 15N-Labeled IS
Absolute Recovery 85%84%86%
Matrix Effect (ME%) 35% (Severe Suppression) 92% (Variable)98 - 101% (Corrected)
Retention Time Shift N/A

min

min
RSD (Precision) >15%5 - 8%< 3%
Suitability Screening onlyGeneral QuantitationRegulatory/Trace Analysis

Experimental Protocol: Validated Workflow

Objective: Quantify CPNP in Rifampin Drug Substance at 0.1 ppm limit.

Reagents
  • Analyte: 1-Cyclopentyl-4-nitrosopiperazine (CPNP).[1][2][3][4][5][6]

  • Internal Standard: 1-Cyclopentyl-4-nitrosopiperazine-15N (or 15N3).

  • Matrix: Rifampin API (USP Grade).

Step 1: Sample Preparation (Protein Precipitation/Extraction)
  • Note: Rifampin is unstable in strong acid. Use cold solvents.

  • Weigh 50 mg of Rifampin API into a centrifuge tube.

  • Add 50 µL of CPNP-15N Working Solution (100 ng/mL in Methanol).

  • Add 4.95 mL of Methanol:Water (90:10 v/v) .

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to precipitate matrix components.

  • Transfer supernatant to an amber HPLC vial (Nitrosamines are light-sensitive).

Step 2: LC-MS/MS Conditions[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7][8]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5%

      
       95% B (Elute Rifampin bulk)
      
    • 5-7 min: 95% B

    • 7.1 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.3 mL/min.

Step 3: MS Parameters (MRM Mode)
  • Ionization: ESI Positive.

  • Transitions:

    • CPNP (Analyte):

      
       184.1 
      
      
      
      84.1 (Quant), 184.1
      
      
      112.1 (Qual).
    • CPNP-15N (IS):

      
       185.1 (or 187.1 for 15N3) 
      
      
      
      [Corresponding Fragment].
    • Note: Ensure the IS transition does not overlap with the Analyte's isotope pattern.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the specific mechanism of how the 15N-IS corrects for Rifampin-induced suppression.

Diagram A: Analytical Workflow

G Sample Rifampin Sample (Contains Trace CPNP) IS_Add Add CPNP-15N IS (Precise Spike) Sample->IS_Add Extract Solvent Extraction (MeOH:H2O) IS_Add->Extract Centrifuge Centrifugation (Remove Bulk Matrix) Extract->Centrifuge LCMS LC-MS/MS Analysis (ESI+) Centrifuge->LCMS Data Ratio Calculation (Area CPNP / Area 15N) LCMS->Data Co-elution

Figure 1: Step-by-step sample preparation workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Diagram B: Ion Suppression Correction Mechanism

MatrixEffect cluster_ESI ESI Source (The Bottleneck) Rif Rifampin (High Conc.) Consumes Charge Detector Mass Detector Rif->Detector Saturation CPNP CPNP (Trace) Suppressed Signal CPNP->Detector Signal - 60% IS CPNP-15N (IS) Suppressed Equally IS->Detector Signal - 60% Result Quantification Result Detector->Result Ratio (CPNP/IS) Cancels Suppression

Figure 2: Mechanism of Matrix Effect Correction. Because the IS and Analyte are suppressed by the exact same percentage due to perfect co-elution, the ratio remains constant, yielding accurate quantification.

References

  • U.S. Food and Drug Administration (FDA). (2021).[3][6][9] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][3][10]

  • Li, Q., et al. (2024).[8] Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. [Link]

  • European Medicines Agency (EMA). (2020).[11] Nitrosamine impurities in human medicinal products. [Link][10][11][12]

  • World Health Organization (WHO). (2022). Nitrosamine concerns in rifapentine and rifampicin products. [Link][3][4][6][8][9]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.